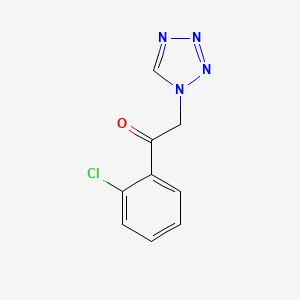
4-chloro-N,N-diethylquinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N,N-diethylquinazolin-2-amine is a chemical compound with the molecular formula C12H14ClN3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinazoline core structure substituted with a chlorine atom at the 4-position and diethylamine groups at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,N-diethylquinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroaniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The quinazoline core can participate in oxidation and reduction reactions, altering the electronic properties and reactivity of the compound.
Condensation Reactions: The diethylamine groups can engage in condensation reactions with aldehydes or ketones, forming imines or enamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted quinazolines with various functional groups.
- Oxidized or reduced derivatives of the parent compound.
- Condensation products with imine or enamine functionalities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 4-chloro-N,N-diethylquinazolin-2-amine is primarily based on its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The chlorine atom and diethylamine groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
4-Chloroquinazoline: Lacks the diethylamine groups, resulting in different reactivity and biological activity.
N,N-Diethylquinazolin-2-amine: Lacks the chlorine atom, affecting its chemical properties and applications.
4-Bromo-N,N-diethylquinazolin-2-amine:
Uniqueness: 4-Chloro-N,N-diethylquinazolin-2-amine is unique due to the presence of both chlorine and diethylamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing novel derivatives with enhanced activity.
Eigenschaften
Molekularformel |
C12H14ClN3 |
|---|---|
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
4-chloro-N,N-diethylquinazolin-2-amine |
InChI |
InChI=1S/C12H14ClN3/c1-3-16(4-2)12-14-10-8-6-5-7-9(10)11(13)15-12/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
XNRBRDBFLCTQHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC2=CC=CC=C2C(=N1)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Benzo[d]oxazol-2-yl(methyl)amino)ethan-1-ol](/img/structure/B8666784.png)
![Furan-2,5-dione; 5-methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B8666791.png)




![Urea, N-[4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl]-N'-(3-methoxyphenyl)-](/img/structure/B8666832.png)
